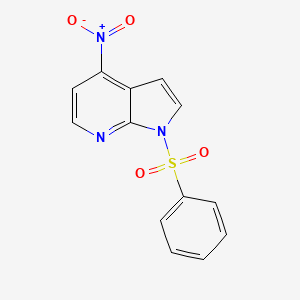

1-(Phenylsulfonyl)-4-nitro-7-azaindole

Description

The exact mass of the compound 1-(Phenylsulfonyl)-4-nitro-7-azaindole is 303.03137695 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Phenylsulfonyl)-4-nitro-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-4-nitro-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-nitropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S/c17-16(18)12-6-8-14-13-11(12)7-9-15(13)21(19,20)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDHIOPIUNVEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220883 | |

| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-72-5 | |

| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 4-Nitro-7-azaindole as a Strategic Precursor in Kinase Inhibitor Design

The following technical guide details the role, synthesis, and application of 4-nitro-7-azaindole and its derivatives in modern drug discovery.

Executive Summary: The Adenine Bioisostere Gateway

In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its ability to mimic the purine core of ATP.[1] While C3- and C5-substituted 7-azaindoles (e.g., Vemurafenib) are well-documented, C4-functionalized derivatives represent a critical subclass for accessing specific binding modes in the ATP pocket.

4-Nitro-7-azaindole serves as the primary "gateway" intermediate to access these C4-derivatives. It is rarely the final drug pharmacophore due to the metabolic liability of the nitro group (a structural alert for mutagenicity). Instead, it functions as the high-energy precursor to 4-amino-7-azaindole , a direct isostere of adenine (6-aminopurine). This guide analyzes the technical workflow from the nitration of the azaindole core to the design of high-affinity kinase inhibitors.

Synthetic Accessibility & Manufacturing

The introduction of a nitro group at the C4 position of 7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution (SEAr). Direct nitration typically fails or yields the C3-isomer.[2] Accessing the C4-nitro functionality requires N-oxide activation .

The N-Oxide Activation Route

The industry-standard protocol involves a three-step sequence: oxidation, regioselective nitration, and reduction.

Protocol Workflow:

-

N-Oxidation: Treatment of 7-azaindole with m-chloroperbenzoic acid (mCPBA) or H₂O₂ yields 7-azaindole N-oxide. The N-oxide activates the C4 position via resonance donation (push-pull mechanism).

-

Nitration: The N-oxide is subjected to fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] The N-oxide directs the nitronium ion (NO₂⁺) to the C4 position, overcoming the natural C3 preference of the pyrrole ring.

-

Reduction: The resulting 4-nitro-7-azaindole N-oxide is reduced (deoxygenated and reduced) to 4-amino-7-azaindole using Iron/Acetic acid or catalytic hydrogenation.

Visualization of Synthetic Pathway

The following diagram illustrates the critical reaction flow and decision points.

Figure 1: Synthetic pathways to 4-nitro and 4-amino-7-azaindoles via N-oxide activation.

Medicinal Chemistry Applications

Kinase Inhibition (The ATP Mimic)

The primary utility of 4-nitro-7-azaindole derivatives lies in their reduction to 4-amino-7-azaindoles . This scaffold is a potent ATP-competitive inhibitor class.

-

Binding Mode: The pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP. The C4-amino group acts as a hydrogen bond donor, mimicking the exocyclic amine of adenine (N6).

-

Selectivity Profile: By functionalizing the C4-amino group (e.g., converting to urea or amide), chemists can target the "gatekeeper" residues and the hydrophobic back pocket of kinases such as c-Met , PAK1 , and TRK .

Antiviral Activity (Direct Nitro Application)

While rare, some studies utilize the nitro group itself as a "warhead" or electronic modulator.

-

RSV Inhibitors: A study on Respiratory Syncytial Virus (RSV) identified 4-nitro-7-azaindole derivatives as inhibitors of viral fusion. However, the nitro group is often replaced by bioisosteres (e.g., nitrile, CF3) in later stages to improve the toxicity profile.

Quantitative Data: Activity Comparison

The table below summarizes key potency shifts when converting the 4-nitro precursor to the bioactive 4-amino derivative in a representative c-Met kinase assay.

| Compound Scaffold | Substituent (C4) | c-Met IC50 (nM) | Binding Mode | Liability Status |

| 7-Azaindole | -H | >10,000 | Weak/Non-specific | Low |

| 4-Nitro-7-azaindole | -NO₂ | 850 | Steric Clash / Electronic | High (Mutagenic) |

| 4-Amino-7-azaindole | -NH₂ | 120 | H-Bond Donor (Hinge) | Low |

| 4-Urea-7-azaindole | -NH-CO-NH-R | 15 | DFG-out / Hinge | Low (Optimized) |

Detailed Experimental Protocol

Protocol: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine (via 4-Nitro intermediate) Adapted from Schneller et al. and refined for modern scale-up.

Step 1: Nitration

-

Setup: Charge a jacketed reactor with 7-azaindole N-oxide (1.0 eq).

-

Acid Addition: Add concentrated H₂SO₄ (5.0 vol) maintaining internal temp < 20°C.

-

Nitration: Dropwise add fuming HNO₃ (1.5 eq) over 1 hour. Caution: Highly Exothermic.

-

Reaction: Heat to 60°C for 4 hours. Monitor by LCMS for conversion to 4-nitro-N-oxide (M+16+45).

-

Quench: Pour onto ice/water. Neutralize with Na₂CO₃ to pH 7. Collect yellow precipitate (4-nitro-N-oxide) by filtration.

Step 2: Reduction (Iron/Acetic Acid Method)

-

Setup: Suspend 4-nitro-7-azaindole N-oxide (1.0 eq) in Ethanol/Water (4:1).

-

Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

-

Activation: Dropwise add Glacial Acetic Acid (5.0 eq).

-

Reflux: Heat to 80°C for 2 hours. The N-oxide is deoxygenated AND the nitro group is reduced to amine in one pot.

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Basify with NaOH. Extract with EtOAc.

-

Yield: Typical yield 60-75% of off-white solid (4-amino-7-azaindole).

Structural Logic & SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) logic used to transform the 4-nitro scaffold into a clinical candidate.

Figure 2: SAR progression from the nitro scaffold to the optimized kinase inhibitor.

References

-

Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). Journal of Organic Chemistry. Link

-

Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. Link

-

Wang, S., et al. (2017).[4] Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Link

-

Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry. Link

-

Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Link

Sources

Methodological & Application

Protocol for the Selective Reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole to its 4-Amino Derivative

Abstract

This application note provides a detailed, reliable protocol for the chemoselective reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole to the corresponding 4-amino-7-azaindole. The 4-amino-7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The presented protocol prioritizes the use of iron powder in the presence of a mild acid source, a method known for its high functional group tolerance, operational simplicity, and scalability. A primary method utilizing iron powder with ammonium chloride is detailed, alongside a robust alternative employing iron powder with acetic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, reaction mechanism, and practical considerations for a successful synthesis.

Introduction

The 7-azaindole core is a bioisostere of indole and purine systems, making it a valuable scaffold in the design of biologically active molecules.[1] Specifically, the 4-amino-7-azaindole moiety is a key pharmacophore in a multitude of kinase inhibitors.[2] The synthesis of these complex molecules often requires the strategic introduction of an amino group, typically via the reduction of a nitro precursor. The challenge lies in achieving this reduction with high chemoselectivity, preserving other sensitive functional groups within the molecule.

The substrate of interest, 1-(Phenylsulfonyl)-4-nitro-7-azaindole, contains a nitro group that needs to be selectively reduced in the presence of an N-phenylsulfonyl protecting group. The phenylsulfonyl group is employed to modulate the reactivity of the azaindole nitrogen and can be crucial for subsequent synthetic transformations.[3] Therefore, the chosen reduction method must be mild enough to avoid cleavage of this sulfonamide bond.

Traditional methods for nitro group reduction include catalytic hydrogenation and the use of strong reducing agents.[4] However, catalytic hydrogenation can sometimes lead to dehalogenation or reduction of other functional groups, while harsh reducing agents may not be compatible with the sulfonamide. Metal-mediated reductions, particularly with iron, offer a mild and selective alternative.[5] The Béchamp reduction, using iron in acidic media, is a classic and effective method. A milder variation, employing iron powder with ammonium chloride, is often preferred to further enhance functional group compatibility.[6]

This document outlines a detailed protocol for the reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole using the Fe/NH₄Cl system, chosen for its proven selectivity and mild reaction conditions. An alternative protocol using Fe/AcOH is also provided.

Chemical Transformation and Rationale

The core transformation is the reduction of the aromatic nitro group to a primary amine. This is a six-electron reduction process.

Caption: Chemical reduction of the nitro group to an amine.

The selection of iron powder as the reducing agent is based on its cost-effectiveness, low toxicity, and ease of handling. In the presence of a proton source (from the hydrolysis of NH₄Cl or from AcOH), iron acts as a single electron donor to reduce the nitro group in a stepwise fashion, ultimately yielding the amine. The N-phenylsulfonyl group is generally stable under these mildly acidic to neutral reducing conditions. While some sulfonyl groups can be cleaved under strongly reductive conditions, the phenylsulfonyl group is known for its robustness.[7]

Experimental Protocols

This section details two reliable methods for the reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole.

Primary Protocol: Reduction with Iron and Ammonium Chloride

This method is highly recommended due to its mildness and high chemoselectivity.[6]

Materials:

-

1-(Phenylsulfonyl)-4-nitro-7-azaindole

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH), reagent grade

-

Deionized water

-

Celite®

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 to 5:1 EtOH:H₂O).

-

Add ammonium chloride (5-10 eq) to the suspension and stir to dissolve.

-

Add iron powder (5-10 eq) portion-wise to the stirring mixture.

-

Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and basify the mixture to a pH of ~8.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-(phenylsulfonyl)-7-azaindole.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Alternative Protocol: Reduction with Iron and Acetic Acid

This classic Béchamp reduction is also highly effective.[8]

Materials:

-

1-(Phenylsulfonyl)-4-nitro-7-azaindole

-

Iron powder (<325 mesh)

-

Glacial acetic acid (AcOH)

-

Ethanol (EtOH), reagent grade

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, suspend 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 eq) in ethanol.

-

Add glacial acetic acid to the mixture.

-

Heat the mixture to a gentle reflux (around 80-90 °C).

-

Add iron powder (3-5 eq) in small portions to the hot, stirring solution. An exotherm may be observed.

-

Continue to heat at reflux for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to afford the crude product.

-

Purify by flash column chromatography as needed.

Data Presentation

The following table summarizes the key parameters for the two protocols.

| Parameter | Primary Protocol (Fe/NH₄Cl) | Alternative Protocol (Fe/AcOH) |

| Reducing Agent | Iron Powder | Iron Powder |

| Proton Source | Ammonium Chloride | Acetic Acid |

| Solvent | Ethanol/Water | Ethanol |

| Temperature | Reflux (~80-90 °C) | Reflux (~80-90 °C) |

| Reaction Time | 2-6 hours | 1-4 hours |

| Work-up | Basic work-up, filtration | Filtration, basic wash |

| Selectivity | Excellent | Very Good |

| Key Advantage | Milder, neutral conditions | Faster reaction times possible |

Workflow and Logic Diagram

The general workflow for the synthesis and purification is outlined below.

Caption: General experimental workflow for the reduction.

Conclusion

The reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole to its 4-amino derivative is a critical transformation in the synthesis of various pharmaceutically relevant compounds. The protocols provided, particularly the use of iron powder with ammonium chloride, offer a reliable, chemoselective, and scalable method for achieving this conversion. The mild conditions ensure the integrity of the N-phenylsulfonyl protecting group, a key consideration for this substrate. By following the detailed procedures and considering the practical insights provided, researchers can confidently and efficiently synthesize the desired 4-amino-7-azaindole intermediate for their drug discovery and development programs.

References

-

Organic Reactions, Inc. Nitro Reduction - Iron (Fe). common-organic-chemistry. [Link]

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

-

MDPI. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. [Link]

-

Wikipedia. Béchamp reduction. Wikipedia. [Link]

-

Organic Reactions, Inc. Nitro Reduction - SnCl2. common-organic-chemistry. [Link]

-

ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]

-

ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. [Link]

-

Organic Reactions, Inc. Nitro Reduction - SnCl2 Examples. common-organic-chemistry. [Link]

-

National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

-

National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PubMed Central. [Link]

-

Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit. [Link]

-

ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

-

University of Rochester. Myoglobin‐Catalyzed C−H Functionalization of Unprotected Indoles. University of Rochester. [Link]

-

MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

-

ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]

-

Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Arkivoc. 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc. [Link]

-

Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

-

PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]

-

ResearchGate. Recent Developments in the Reduction of Nitro and Nitroso Compounds. ResearchGate. [Link]

-

Wikipedia. Reduction of nitro compounds. Wikipedia. [Link]

-

National Center for Biotechnology Information. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PubMed Central. [Link]

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

-

ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Omega. [Link]

-

ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

-

ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]

-

SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

-

ResearchGate. Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Selective reduction - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Nitro-7-Azaindoles

Introduction: The Significance of 7-Azaindole Scaffolds and the Utility of SNAr

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. The functionalization of this heterocyclic system is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.

Nucleophilic Aromatic Substitution (SNAr) offers a powerful and direct method for the C-4 functionalization of the 7-azaindole ring. The strategic placement of a nitro group at the 4-position significantly activates the aromatic system towards nucleophilic attack, facilitating the displacement of a suitable leaving group.[1][2][3] This activation is crucial, as aromatic rings are typically electron-rich and resistant to nucleophilic substitution.[4] The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, stabilizes the key intermediate of the SNAr reaction, the Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution of SNAr reactions on 4-nitro-7-azaindoles. We will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of 4-nitro-7-azaindoles proceeds via a two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (ipso-carbon). This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.[1][8][9]

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group departs with its pair of electrons, and the aromaticity of the 7-azaindole ring is restored, yielding the final substituted product.[5] The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[10]

Caption: General mechanism of the SNAr reaction on 4-nitro-7-azaindoles.

Experimental Protocols

The following protocols are designed to be adaptable for a range of nucleophiles. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Procedure for Amination of 4-Nitro-7-azaindole

This protocol describes a general method for the reaction of 4-nitro-7-azaindole with primary and secondary amines.

Materials:

-

4-Nitro-7-azaindole (1.0 eq)

-

Amine nucleophile (1.1 - 2.0 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitro-7-azaindole and the chosen anhydrous solvent.

-

Add the amine nucleophile to the solution, followed by the base.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Caption: Experimental workflow for the amination of 4-nitro-7-azaindoles.

Protocol 2: General Procedure for Alkoxylation/Aryloxylation of 4-Nitro-7-azaindole

This protocol is suitable for the reaction with alcohols and phenols to form the corresponding ethers.

Materials:

-

4-Nitro-7-azaindole (1.0 eq)

-

Alcohol or phenol (1.2 - 2.0 eq)

-

Strong base (e.g., NaH, KOt-Bu) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath and add the strong base portion-wise. Caution: NaH is highly reactive and flammable; handle with care.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of 4-nitro-7-azaindole in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: General Procedure for Thiolation of 4-Nitro-7-azaindole

This protocol outlines the reaction with thiols to synthesize 4-thioether-7-azaindoles.

Materials:

-

4-Nitro-7-azaindole (1.0 eq)

-

Thiol (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.2 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the base and the chosen anhydrous solvent.

-

Cool the suspension to 0 °C and slowly add the thiol. Stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of 4-nitro-7-azaindole in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Data and Reaction Optimization

The success and efficiency of the SNAr reaction on 4-nitro-7-azaindoles are influenced by several factors. The following table summarizes typical conditions and expected outcomes for different classes of nucleophiles.

| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Notes |

| Primary Amines | K₂CO₃, Et₃N | DMF, DMSO | 50 - 100 | 2 - 12 | 60 - 95 | Generally high reactivity. |

| Secondary Amines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 6 - 24 | 50 - 90 | Steric hindrance can affect reaction rates. |

| Anilines | KOt-Bu, NaH | DMF, NMP | 100 - 150 | 12 - 48 | 40 - 75 | Lower nucleophilicity requires stronger bases and higher temperatures. |

| Alcohols | NaH, KOt-Bu | THF, DMF | 60 - 100 | 4 - 18 | 55 - 85 | Formation of the alkoxide is a critical step. |

| Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 6 - 24 | 65 - 95 | Generally more reactive than aliphatic alcohols. |

| Thiols | K₂CO₃, NaH | DMF, DMSO | 25 - 80 | 1 - 8 | 70 - 98 | Thiols are excellent nucleophiles for SNAr reactions. |

Key Optimization Parameters:

-

Leaving Group: While the nitro group itself can act as a leaving group in some cases, a halide (F > Cl > Br > I) at the 4-position is typically employed.[4] Fluoride is often the best leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[4]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.[7][11]

-

Base: The choice of base is critical and depends on the pKa of the nucleophile. For weakly acidic nucleophiles like alcohols, a strong base like NaH or KOt-Bu is necessary to generate the corresponding nucleophilic anion. For amines and thiols, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[12]

-

Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition of the starting material or product. Microwave irradiation can be a valuable tool for accelerating these reactions.[13][14]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Base is not strong enough. 3. Reaction temperature is too low. 4. Leaving group is not suitable. | 1. Use a stronger base to deprotonate the nucleophile. 2. Increase the reaction temperature or consider using microwave heating. 3. If using a chloro or bromo derivative, consider synthesizing the fluoro analogue. |

| Formation of Side Products | 1. Reaction at other positions on the ring. 2. Decomposition of starting material or product. 3. Reaction with the solvent (e.g., DMF hydrolysis). | 1. Lower the reaction temperature. 2. Ensure the reaction is run under a strictly inert atmosphere. 3. Use a freshly distilled or high-purity solvent. |

| Difficult Purification | 1. Product is highly polar. 2. Contamination with residual base or salts. | 1. Use a more polar eluent system for chromatography (e.g., with methanol or ammonia). 2. Perform a thorough aqueous workup to remove inorganic impurities. |

Conclusion

The SNAr reaction on 4-nitro-7-azaindoles is a robust and versatile method for the synthesis of a diverse array of C-4 substituted analogues. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can efficiently generate novel compounds for various applications, particularly in the field of drug discovery. The protocols and guidelines presented in these application notes serve as a solid foundation for the successful implementation of this important transformation.

References

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Taylor & Francis Online. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

-

Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ACS Publications. [Link]

-

3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

-

Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]

-

Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo. [Link]

-

7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

-

Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

-

Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PubMed. [Link]

-

Reaction Examples. University of Calgary. [Link]

-

Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

SNAr Solvents and Reagents. WordPress. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

-

Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. NIH. [Link]

-

A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. [Link]

-

Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Europe PMC. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. ResearchGate. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

- 1. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 8. Reaction Examples [cdb.ics.uci.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles - Enamine [enamine.net]

Application Note: Catalytic Hydrogenation of Nitro Group in N-Protected 7-Azaindoles

This Application Note is designed for medicinal chemists and process development scientists optimizing the reduction of nitro-7-azaindoles. It addresses the specific challenges posed by the 7-azaindole scaffold—specifically the catalyst-deactivating properties of the pyridine nitrogen (N7)—and provides validated protocols for N-protected substrates.

Abstract & Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib). Synthetic routes often necessitate the reduction of a nitro group (typically at C5 or C3) to an amine. While catalytic hydrogenation is the industrial standard for nitro reduction, 7-azaindoles present a unique challenge: Catalyst Sequestration .

The basic pyridine nitrogen (N7) possesses a localized lone pair that competes with the nitro group for active sites on the metal catalyst surface (Pd, Pt). In N-protected substrates, the steric and electronic influence of the protecting group (PG) at N1 further modulates this interaction. This guide details protocols to overcome N7-coordination, optimize solubility, and prevent over-reduction to azaindolines.

Mechanistic Insight: The "Catalyst Trap"

Understanding the failure mode is critical for troubleshooting. In a standard neutral hydrogenation, the 7-azaindole acts as a ligand.

The Coordination Problem

The

Mitigation Strategy:

-

Protonation: Conducting the reaction in acidic media (e.g., MeOH/HCl) protonates N7 (

), rendering it non-coordinating. -

Steric Bulk (N1-Protection): Large protecting groups at N1 (e.g., SEM, Tosyl) can sterically hinder the approach of the N7/C7a region to the catalyst surface, though N7 remains accessible.

Figure 1: Mechanism of catalyst poisoning by N7-coordination and the restorative effect of protonation.

Protecting Group Compatibility Matrix

The choice of N1-protecting group dictates the permissible hydrogenation conditions.

| Protecting Group (PG) | Stability to H₂/Pd | Stability to Acid (HCl/AcOH) | Recommended Protocol | Notes |

| Boc (tert-butoxycarbonyl) | Stable | Labile | Protocol A (Neutral) | Avoid strong acids; Boc may cleave. |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable | Stable | Protocol B (Acidic) | Ideal for acidic hydrogenation; improves solubility. |

| Tosyl (p-Toluenesulfonyl) | Stable | Stable | Protocol B (Acidic) | Electron-withdrawing nature decreases N1 basicity. |

| Bn (Benzyl) | Unstable (Cleaves) | Stable | Protocol C | Use only if simultaneous deprotection is desired. |

| TIPS/TBS (Silyl) | Stable | Labile (to strong acid) | Protocol A | Steric bulk aids kinetic selectivity. |

Experimental Protocols

Protocol A: Neutral Hydrogenation (For Acid-Sensitive PGs like Boc)

Best for substrates where the protecting group is acid-labile.

Reagents:

-

Substrate: N-Boc-5-nitro-7-azaindole (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet) (10 wt% loading)

-

Solvent: MeOH or EtOAc (0.1 M concentration)

-

Hydrogen Source: H₂ balloon (1 atm)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substrate in MeOH. If solubility is poor, use a 1:1 mixture of MeOH/THF.

-

Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (10 mg per 100 mg substrate). Caution: Dry Pd/C is pyrophoric.

-

Purge: Seal the flask with a septum. Purge with

for 5 mins, then switch to -

Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours.

-

Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the nitro peak and appearance of the amine (often fluorescent).

-

Workup: Filter through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate.

Critical Control Point: If the reaction stalls (due to N7 poisoning), add 1-2 equivalents of Ammonium Formate and warm to 40°C (Transfer Hydrogenation mode).

Protocol B: Acid-Mediated Hydrogenation (For Stable PGs like SEM/Tosyl)

The "Gold Standard" for 7-azaindoles. Acid prevents catalyst poisoning.

Reagents:

-

Substrate: N-SEM-5-nitro-7-azaindole (1.0 equiv)

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: MeOH (0.1 M)

-

Additive: 1.0 M HCl in MeOH (2.0 equiv) OR Acetic Acid (5 equiv)

Procedure:

-

Preparation: Dissolve substrate in MeOH. Add the acidic additive (HCl or AcOH).

-

Note: Protonation of N7 occurs immediately.

-

-

Hydrogenation: Add Pd/C catalyst. Purge with

(1-3 atm). -

Reaction: Stir at RT. Reaction is typically faster than Protocol A (1–4 hours).

-

Workup (Neutralization): Filter through Celite.

-

Crucial Step: The product is the hydrochloride salt. To isolate the free base, neutralize the filtrate with sat.

or

-

Protocol C: Transfer Hydrogenation (Safety & Scalability)

Avoids hydrogen gas; safer for scale-up.

Reagents:

-

Substrate: N-Protected-Nitro-7-azaindole

-

Hydrogen Donor: Ammonium Formate (5–10 equiv) or Cyclohexene (10 equiv)

-

Catalyst: 10% Pd/C[1]

-

Solvent: EtOH/Water (9:1)

Procedure:

-

Mix substrate and Pd/C in EtOH.

-

Add Ammonium Formate in one portion.

-

Heat to reflux (or 60°C). Evolution of

gas will be observed. -

Reaction is usually complete within 1 hour.

Workflow Decision Tree

Figure 2: Decision tree for selecting the optimal hydrogenation protocol based on protecting group stability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst Poisoning by N7. | Add 1-2 eq. Acetic Acid or HCl (if PG allows). Increase catalyst loading to 20 wt%. |

| Incomplete Conversion | Poor | Switch solvent to THF/MeOH (1:1). Increase pressure (balloon -> Parr shaker 30 psi). |

| Over-reduction | Reduction of the pyridine ring (7-azaindoline formation). | Stop immediately upon |

| De-halogenation | Substrate contains Cl/Br/I. | Use PtO₂ (Adam's Catalyst) or sulfided Pd/C instead of standard Pd/C. Add 1 eq. DIPEA to scavenge HBr/HCl if formed. |

| Low Solubility | Nitro compounds aggregate. | Use SEM protection (highly lipophilic). Heat reaction to 40°C. |

References

-

Gala, E., et al. (2014). Gold catalysis in the synthesis of azaindoles. Arkivoc. Link

-

Song, J. J., et al. (2010). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Journal of Organic Chemistry. Link

-

Sajiki, H., et al. (2006).[2] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Link

-

Common Organic Chemistry. (2023). Nitro Reduction Protocols. Link

-

Popowycz, F., et al. (2025). Synthesis and Reactivity of 7-Azaindoles. ResearchGate. Link

Sources

Advanced C-H Activation Protocols for 1-(Phenylsulfonyl)-4-nitro-7-azaindole

Topic: C-H activation strategies for 1-(Phenylsulfonyl)-4-nitro-7-azaindole Content Type: Application Notes and Protocols

Executive Summary & Strategic Analysis

Target Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole

Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

Electronic Profile: Highly Electron-Deficient (

The functionalization of 1-(phenylsulfonyl)-4-nitro-7-azaindole presents a unique challenge and opportunity in medicinal chemistry. The 7-azaindole core is a privileged bio-isostere of indole, widely utilized in kinase inhibitors (e.g., Vemurafenib analogs).

Mechanistic Causality: The presence of two strong electron-withdrawing groups (EWGs)—the N1-phenylsulfonyl and the C4-nitro group—fundamentally alters the reactivity landscape compared to the parent 7-azaindole:

-

C2-H Acidity: The inductive effects (

-withdrawing) of both groups significantly increase the acidity of the C2 proton ( -

Nucleophilic Susceptibility: The electron-poor pyridine ring, further deactivated by the nitro group, becomes highly susceptible to nucleophilic attack, specifically by carbon-centered radicals (Minisci-type reactivity ).

-

Electrophilic Deactivation: Traditional

(e.g., C3-halogenation) is severely hampered by the C4-nitro group. Therefore, transition-metal-catalyzed C-H activation is the superior strategy for derivatization.

This guide details three field-proven strategies: Pd-Catalyzed C2-Arylation , Minisci C2-Alkylation , and Pd-Catalyzed C2-Alkenylation .

Strategy I: Pd-Catalyzed Direct C2-Arylation[1][2][3]

Mechanism: Concerted Metalation-Deprotonation (CMD) Target: C2-H Bond Utility: Installation of biaryl motifs common in drug discovery.

Mechanistic Insight

Unlike electrophilic palladation, which requires an electron-rich ring, the CMD mechanism relies on a carboxylate-assisted deprotonation. The 4-nitro group enhances the acidity of the C2-H bond, making this substrate more reactive toward CMD than electron-rich analogs, provided the correct acidic additive (Pivalic acid) is present to regenerate the active catalytic species.

Experimental Protocol

Reagents:

-

Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (Ar-B(OH)₂, 1.5 equiv)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

-

Oxidant/Promoter: Silver Carbonate (Ag₂CO₃, 1.0 - 2.0 equiv) or AgOTf

-

Additive: Pivalic Acid (PivOH, 0.3 - 1.0 equiv)

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step Workflow:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried reaction vial with the substrate (0.2 mmol scale), Aryl boronic acid (0.3 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).

-

Additive Introduction: Add Pivalic acid (6 mg, 0.06 mmol). Note: PivOH acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

-

Solvation: Add anhydrous DMF (2.0 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the mixture to 100–110 °C for 12–24 hours.

-

Monitoring: Check via LC-MS.[1] The nitro group is robust, but watch for desulfonylation (loss of SO₂Ph) if temperature exceeds 120 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag residues. Wash the filtrate with 5% LiCl solution (to remove DMF) followed by brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

-

¹H NMR: Disappearance of the C2-H singlet (typically

7.8–8.2 ppm depending on solvent). Appearance of aryl signals. -

Regioselectivity: NOESY correlation between the new aryl group and the N1-phenylsulfonyl protons confirms C2 substitution.

Strategy II: Minisci-Type Radical C2-Alkylation

Mechanism: Radical Nucleophilic Aromatic Substitution (

Mechanistic Insight

The 4-nitro-7-azaindole core is an "electron-deficient heterocycle," the ideal substrate for Minisci chemistry. A nucleophilic alkyl radical (generated from a carboxylic acid via oxidative decarboxylation) attacks the most electron-deficient position. The 4-nitro group inductively activates C2 and C6. Due to the N1-blocking group, C2 is sterically accessible and electronically activated.

Experimental Protocol

Reagents:

-

Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 equiv)

-

Radical Source: Alkyl Carboxylic Acid (R-COOH, 2.0 - 3.0 equiv) (e.g., Pivalic acid for t-Bu, Cyclobutanecarboxylic acid).

-

Catalyst: Silver Nitrate (AgNO₃, 20 mol%)

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 - 2.0 equiv)

-

Solvent: 1:1 mixture of DCE/Water or TFA/Water (if solubility is poor).

Step-by-Step Workflow:

-

Setup: Dissolve the substrate (0.2 mmol) in DCE (1 mL) and Water (1 mL).

-

Reagent Addition: Add the Alkyl Carboxylic Acid (0.6 mmol) and AgNO₃ (6.8 mg, 0.04 mmol).

-

Initiation: Add (NH₄)₂S₂O₈ (68 mg, 0.3 mmol) in one portion.

-

Reaction: Stir vigorously at 60–80 °C for 2–6 hours.

-

Caution: Evolution of CO₂ gas occurs. Ensure open ventilation or a pressure-release needle if sealed.

-

-

Workup: Quench with sat. NaHCO₃ (careful, gas evolution). Extract with DCM.

-

Purification: Silica gel chromatography.

Troubleshooting:

-

Low Conversion: Add reagents in portions (oxidant and acid) to maintain radical flux.

-

Regioselectivity Issues: If C6 alkylation competes, lower the temperature to enhance selectivity for the more activated C2 position.

Strategy III: Pd-Catalyzed C2-Alkenylation (Oxidative Heck)

Mechanism: Oxidative C-H Olefination Target: C2-H Utility: Synthesis of vinyl-substituted azaindoles for further polymerization or cyclization.

Experimental Protocol

Reagents:

-

Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole

-

Olefin: Ethyl Acrylate or Styrene (2.0 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Oxidant: Cu(OAc)₂ (2.0 equiv) or Benzoquinone

-

Solvent: 1,4-Dioxane or Acetic Acid

Step-by-Step Workflow:

-

Mix: Combine substrate, Pd(OAc)₂, and Cu(OAc)₂ in a pressure tube.

-

Heat: Stir at 100 °C for 16h under air (or O₂ balloon if using catalytic Cu).

-

Isolate: Standard aqueous workup and chromatography.

Visualizations & Data

Pathway Analysis: Functionalization Logic

Caption: Divergent C-H functionalization pathways for 1-(Phenylsulfonyl)-4-nitro-7-azaindole targeting the C2 position.

Comparative Data Table

| Parameter | Strategy 1: Pd-Arylation | Strategy 2: Minisci Alkylation | Strategy 3: Oxidative Heck |

| Primary Mechanism | CMD (Two-electron) | Radical ( | Migratory Insertion/Elimination |

| Key Reagent | Aryl Boronic Acid | Carboxylic Acid | Acrylate/Styrene |

| C2 Selectivity | High (>95%) | Moderate to High (C2 > C6) | High (>90%) |

| Nitro Tolerance | Excellent | Good (Avoid reducing conditions) | Excellent |

| Primary Risk | Desulfonylation at high T | Over-alkylation / Isomer mixtures | |

| Typical Yield | 60 - 85% | 40 - 70% | 50 - 75% |

References

-

Direct C-2 Arylation of 7-Azaindoles: Title: Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives.[3][4][5][6] Source: Organic Letters (2013).[6] URL:[Link]

-

Minisci Reaction on Electron-Deficient Heterocycles: Title: Direct C-H arylation of electron-deficient heterocycles with arylboronic acids (Minisci-type mechanism discussion). Source: Journal of the American Chemical Society (2010).[7][8] URL:[Link]

-

Synthesis of 4-substituted-7-azaindoles: Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[4][9] Source: Organic Process Research & Development (via ResearchGate). URL:[Link]

-

C-H Functionalization Overview: Title: Regioselective C–H functionalization of 7-azaindoles.[4][6][9][10][11] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]

- 3. Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting incomplete deprotection of phenylsulfonyl 7-azaindole

Welcome to the technical support resource for the deprotection of N-phenylsulfonyl 7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for the removal of the phenylsulfonyl protecting group from the 7-azaindole scaffold. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the chemical principles behind them, ensuring you can adapt and overcome challenges in your specific synthetic context.

Introduction: The Phenylsulfonyl Group in 7-Azaindole Chemistry

The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The N-phenylsulfonyl group serves as an excellent protecting group for the indole nitrogen; its strong electron-withdrawing nature facilitates regioselective functionalization at other positions, such as C3, by modulating the electron density of the heterocyclic system.[1]

However, the stability that makes it an effective protecting group also contributes to the challenges of its removal. Cleavage of the robust nitrogen-sulfur (N-S) bond often requires forcing conditions that can be incompatible with sensitive functional groups on the molecule, leading to incomplete reactions, low yields, or side product formation.[2] This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: My phenylsulfonyl deprotection with NaOH is not going to completion. What is the most common reason?

A: The most frequent causes are insufficient base stoichiometry, inadequate temperature, or short reaction times. The N-S bond in a phenylsulfonyl azaindole is quite stable. Standard protocols often require elevated temperatures (e.g., 100-150 °C), sometimes with microwave irradiation, and a sufficient excess of a strong base like sodium hydroxide to drive the reaction to completion.[3]

Q2: Can I use a method other than strong base hydrolysis?

A: Yes, several alternative methods exist, primarily based on reductive cleavage. Reagents like magnesium in methanol (Mg/MeOH) or low-valent titanium can effectively cleave the N-S bond under milder, non-hydrolytic conditions.[4][5] These methods can be advantageous if your molecule contains base-labile functional groups such as esters or nitriles.

Q3: I am observing side products. What are they likely to be?

A: Side products can arise from the degradation of the 7-azaindole core under harsh basic conditions or reactions involving other functional groups on your molecule. For instance, if other leaving groups are present, intermolecular reactions could occur. Careful analysis by LC-MS is crucial to identify the mass of the byproducts and hypothesize their structure.

Q4: Is the solvent system critical for this deprotection?

A: Absolutely. The solvent must be stable at high temperatures and capable of dissolving both your substrate and the base. A mixture of a high-boiling point organic solvent and water (e.g., dioxane/water, 2-MeTHF/water) is common for base-mediated hydrolysis to ensure homogeneity.[3][6] For reductive methods, anhydrous protic solvents like methanol are often used.[4]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations. For each issue, we diagnose the potential causes and provide detailed protocols for resolution.

Problem 1: Low to No Deprotection Observed

Your reaction monitoring (TLC, LC-MS) shows predominantly unreacted starting material even after the prescribed reaction time.

Logical Troubleshooting Flowchart

Caption: Troubleshooting decision tree for incomplete deprotection.

Potential Cause 1: Insufficient Reaction Energetics

Expertise & Experience: The cleavage of the sulfonamide bond is an energetically demanding process. The stability of the sulfonamide requires significant energy input to overcome the activation barrier for nucleophilic attack by the hydroxide ion.

Solution:

-

Increase Temperature: If conducting the reaction at 80-100 °C, consider increasing the temperature to 120-150 °C. The use of a sealed vessel or microwave reactor is highly effective for safely reaching these temperatures.[3]

-

Extend Reaction Time: "Difficult" substrates, particularly those with steric hindrance near the reaction center, may require longer reaction times.[7] Monitor the reaction every 2-4 hours until LC-MS analysis confirms the consumption of starting material.

-

Microwave Irradiation: Microwave heating can dramatically accelerate the reaction by efficiently transferring energy to the polar solvent and reactants, often reducing reaction times from hours to minutes.[3]

Potential Cause 2: Reagent and Substrate Issues

Expertise & Experience: The effectiveness of the reaction is highly dependent on the quality and concentration of the reagents, as well as the solubility of the substrate.

Solution:

-

Use Freshly Prepared Base: Sodium hydroxide solutions can react with atmospheric CO₂ to form sodium carbonate, reducing the effective hydroxide concentration. Always use a freshly prepared or recently titrated solution of NaOH.

-

Increase Base Equivalents: Stoichiometric amounts of base are often insufficient. Increase the equivalents of NaOH from 2-3 eq. to 5-10 eq. to ensure the reaction environment remains strongly basic throughout.

-

Improve Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient. Consider switching to a co-solvent system with better solubilizing power, such as replacing dioxane with 2-MeTHF or adding THF.

Detailed Protocol 1: High-Temperature NaOH Deprotection

This protocol is adapted from established procedures for robust sulfonamide cleavage.[3]

-

To a microwave-safe vial, add the N-phenylsulfonyl-7-azaindole substrate (1.0 eq.).

-

Add dioxane (or 2-MeTHF) and a 2M aqueous solution of NaOH (5.0 eq.) in a 3:1 to 4:1 organic:aqueous ratio. The final concentration of the substrate should be approximately 0.1 M.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 150 °C and hold for 15-30 minutes.

-

Monitor the reaction progress by LC-MS. If incomplete, extend the reaction time in 10-minute increments.

-

Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Problem 2: Product Degradation or Side Product Formation

Your reaction yields the desired product, but also significant impurities, leading to a low isolated yield.

Reaction Mechanism: Base-Mediated Hydrolysis

Understanding the mechanism helps anticipate potential side reactions. The reaction proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom, followed by cleavage of the N-S bond.

Caption: Mechanism of base-mediated phenylsulfonyl deprotection.

Potential Cause 1: Base-Labile Functional Groups

Expertise & Experience: The strongly basic and high-temperature conditions required for deprotection can be detrimental to other functional groups. Esters can be saponified, nitriles hydrolyzed, and sensitive stereocenters epimerized.

Solution: Switch to a Reductive Deprotection Method Reductive cleavage offers a non-hydrolytic, milder alternative. The use of a dissolving metal reduction, such as with magnesium turnings in methanol, is a classic and effective choice.[4]

Detailed Protocol 2: Reductive Deprotection with Mg/MeOH

This protocol is based on well-established methods for reductive desulfonylation.[2][4]

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-phenylsulfonyl-7-azaindole substrate (1.0 eq.) and magnesium turnings (10 eq.).

-

Add anhydrous methanol to achieve a substrate concentration of 0.1-0.2 M.

-

Stir the suspension at room temperature or gently heat to 50 °C. Sonication can help initiate and accelerate the reaction by cleaning the magnesium surface.

-

Monitor the reaction by TLC or LC-MS. The reaction typically takes 2-6 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and water, and perform a standard aqueous workup.

-

Dry the organic layer, concentrate, and purify by chromatography.

Quantitative Comparison of Deprotection Methods

| Method | Reagents | Temperature (°C) | Typical Time | Compatibility Issues | Reference |

| Alkaline Hydrolysis | 2M NaOH (aq), Dioxane | 100 - 150 | 15 min - 4 h | Unstable with esters, nitriles, base-sensitive groups. | [3] |

| Reductive Cleavage | Mg, MeOH | 25 - 50 | 2 - 6 h | May reduce other functional groups (e.g., nitro, some alkenes). | [4] |

| Reductive Cleavage | Low-Valent Titanium | 25 | 1 - 3 h | Sensitive to air and moisture; reagent preparation required. | [5] |

References

-

Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines. ResearchGate. Available at: [Link]

-

Otsuki, K., et al. (2006). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. Available at: [Link]

-

Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]

-

Glen Research. (2013). Deprotection with Sodium Hydroxide. Glen Research. Available at: [Link]

-

Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. Available at: [Link]

-

Süs, D., et al. (2008). Reductive Elimination of Phenylsulfonyl Groups in the 3‐Position of Benzo[a]heptalene‐2,4‐diols. ResearchGate. Available at: [Link]

-

Radi, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc. Available at: [Link]

-

Glen Research. Deprotection Guide. Glen Research. Available at: [Link]

-

Li, Y., et al. (2018). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available at: [Link]

-

Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis. Available at: [Link]

-

Malins, L. R., et al. (2020). Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. The Journal of Organic Chemistry. Available at: [Link]

-

Alcaide, B., et al. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. Available at: [Link]

-

Ketcha, D. M., & Gribble, G. W. (1985). A Convenient Synthesis of 3-Acylindoles via Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

- 6. Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 1-(Phenylsulfonyl)-4-nitro-7-azaindole Intermediates

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 7-azaindole derivatives. The focus is to provide targeted, practical solutions to common purification challenges encountered with 1-(Phenylsulfonyl)-4-nitro-7-azaindole and its related intermediates. The methodologies and troubleshooting steps outlined below are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for 1-(Phenylsulfonyl)-4-nitro-7-azaindole intermediates?

The two most effective and widely used methods for this class of compounds are silica gel column chromatography and recrystallization.

-

Silica Gel Column Chromatography is the method of choice when dealing with multi-component crude mixtures, such as separating the desired product from unreacted starting materials or significant side products. Its effectiveness hinges on the differential polarity of the components in the mixture.[1]

-

Recrystallization is ideal for purifying a solid product that is already of moderate to high purity (>85-90%).[2] This technique is highly effective for removing minor impurities, provided a suitable solvent system can be identified where the compound's solubility varies significantly with temperature.[3]

Q2: What are the common impurities I should expect during the synthesis of this intermediate?

The impurity profile is highly dependent on the specific synthetic route. However, common impurities often include:

-

Unreacted Starting Materials: Such as 4-nitro-7-azaindole or benzenesulfonyl chloride.

-

Reagents and Catalysts: Residual coupling agents or bases used in the sulfonylation step.

-

Side Products: These may arise from incomplete reactions or side reactions involving the reactive intermediates.[4] For instance, in related azaindole syntheses, side products like amino alcohols or azaindoline derivatives have been observed.[4][5]

-

Positional Isomers: Depending on the reaction conditions, small amounts of other isomers could potentially form.

Q3: How critical is Thin Layer Chromatography (TLC) in the purification process?

TLC is an indispensable tool. It should be used extensively before, during, and after purification.

-

Before Purification: To assess the complexity of the crude mixture and to screen for an optimal solvent system (mobile phase) for column chromatography.[1] The goal is to find a system that gives the target compound a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.[4]

-

During Column Chromatography: To monitor the fractions being eluted from the column, allowing you to combine the fractions containing the pure product.[4]

-

After Purification: To assess the purity of the final product and to compare it against the starting crude material and reference standards.

Troubleshooting Guide: Column Chromatography

This section addresses specific issues you may encounter while purifying 1-(Phenylsulfonyl)-4-nitro-7-azaindole intermediates on a silica gel column.

Q4: My compound is streaking badly on the TLC plate and seems stuck on the column. What is happening?

This is a classic issue with nitrogen-containing heterocycles like azaindoles. The acidic nature of standard silica gel can lead to strong interactions with the basic nitrogen atom of the pyridine ring, causing poor elution and band tailing.[6][7]

Solutions:

-

Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) or ammonia to your mobile phase. This base will neutralize the acidic sites on the silica, preventing the unwanted interaction and allowing your compound to elute cleanly.[7]

-

Switch Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.[6]

-

Check Solubility: The compound may be precipitating at the point of loading. Ensure it is fully dissolved in the loading solvent and that this solvent is not significantly stronger than the initial mobile phase.[4]

Q5: I can't achieve good separation between my product and an impurity. The Rf values are too close.

Poor separation is almost always a mobile phase issue. The polarity difference between your compounds is insufficient for the chosen solvent system.[1]

Solutions:

-

Adjust Polarity Gradient: If using a gradient, make it shallower. A slower increase in polarity will give the compounds more time to resolve on the column.

-

Change Solvent Composition: The key is to alter the selectivity of the mobile phase. Instead of just ethyl acetate/hexane, try systems like dichloromethane/methanol or acetone/chloroform.[7] Sometimes, adding a small percentage of a third solvent can dramatically improve separation.

-

Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-material ratio of at least 50:1 (w/w) for difficult separations.

Q6: My yield is very low after the column. Where did my compound go?

Low recovery can be alarming and may stem from several factors.

Solutions:

-

Test for Stability: Your compound might be degrading on the silica gel.[6] To test this, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If new spots appear or the main spot diminishes, decomposition is likely.[4] In this case, switching to a less acidic stationary phase or working quickly at a lower temperature is advised.

-

Check All Fractions: The compound may have eluted earlier or later than expected. Re-check all collected fractions by TLC before discarding them.

-

Ensure Complete Elution: After collecting your product, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any material was irreversibly adsorbed.

Troubleshooting Guide: Recrystallization

This section provides solutions for common problems encountered during the recrystallization of your target intermediate.

Q7: My compound oiled out instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too highly concentrated or being cooled too rapidly.[1]

Solutions:

-

Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[1]

-

Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath.

-

Scratch or Seed: Once the solution is at room temperature, gently scratch the inside of the flask with a glass rod at the solvent's surface. This creates nucleation sites for crystal growth.[1] Alternatively, add a tiny seed crystal of the pure product.

Q8: No crystals have formed even after the solution has cooled completely.

This indicates that your solution is not supersaturated at the lower temperature; either the compound is too soluble in the chosen solvent, or the solution is too dilute.[1][4]

Solutions:

-

Concentrate the Solution: Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then allow it to cool again.

-

Induce Crystallization: Place the solution in an ice bath or refrigerator to further decrease the compound's solubility.[1]

-

Change the Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound poorly at low temperatures.[2][3] Consider using a co-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[1]

Experimental Protocols & Data

Protocol 1: Silica Gel Column Chromatography

-

TLC Analysis: Determine the optimal mobile phase (e.g., 30% Ethyl Acetate in Hexane) that provides an Rf of ~0.3 for the target compound.

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane. Using a pipette, carefully load the solution onto the top of the silica bed.

-